4-HO-pyr-T
CAS No.: 63097-26-7
Cat. No.: VC14570236
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63097-26-7 |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 3-(2-pyrrolidin-1-ylethyl)-1H-indol-4-ol |
| Standard InChI | InChI=1S/C14H18N2O/c17-13-5-3-4-12-14(13)11(10-15-12)6-9-16-7-1-2-8-16/h3-5,10,15,17H,1-2,6-9H2 |
| Standard InChI Key | XASLPZWIPBCAPF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCC2=CNC3=C2C(=CC=C3)O |
Introduction
Chemical Structure and Identification
Molecular Characteristics
4-HO-pyr-T (CAS No. 63097-26-7) belongs to the tryptamine class, characterized by an indole ring fused to an ethylamine side chain. Its molecular formula is C₁₄H₁₈N₂O, with a molar mass of 230.31 g/mol . The compound’s IUPAC name, 3-(2-pyrrolidin-1-ylethyl)-1H-indol-4-ol, reflects its substitution pattern: a hydroxyl group at the 4-position of the indole ring and a pyrrolidine-containing side chain at the 3-position .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 63097-26-7 |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| SMILES | C1CCN(C1)CCC2=CNC3=C2C(=CC=C3)O |
| InChI Key | XASLPZWIPBCAPF-UHFFFAOYSA-N |
The pyrrolidine moiety distinguishes 4-HO-pyr-T from classical psychedelics like psilocin, which feature dimethylamine groups . This structural variation likely influences its receptor affinity and pharmacokinetics.
Spectral and Stereochemical Data
Limited spectroscopic data exist for 4-HO-pyr-T. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles remain unpublished, hindering definitive confirmation of its purity and stability . Computational models suggest that the pyrrolidine ring adopts an envelope conformation, potentially affecting its ability to cross the blood-brain barrier.
Synthesis and Historical Context
Challenges in Scalability
Modern attempts to scale 4-HO-pyr-T synthesis face hurdles:
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Instability of intermediates: The acetylated indole precursor degrades under acidic conditions, necessitating stringent temperature control .
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Side reactions: Pyrrolidine’s secondary amine group may undergo unwanted alkylation, reducing reaction efficiency.
Pharmacological Profile
Receptor Affinity and Mechanisms
Despite structural similarities to serotonin (5-HT), 4-HO-pyr-T exhibits negligible affinity for 5-HT₁A and 5-HT₂A receptors, as inferred from its lack of psychoactivity . In contrast, psilocin binds 5-HT₂A with an EC₅₀ of 21 nM, triggering hallucinogenic effects . The pyrrolidine side chain in 4-HO-pyr-T may sterically hinder receptor docking, explaining its inactivity.
Human and Animal Studies
Shulgin’s self-experiments revealed “few to no effects” at unspecified doses, contrasting with pyr-T’s mild stimulant properties . Rodent studies are absent, but analogs like 4-HT (4-hydroxytryptamine) show peripheral serotonergic effects without central penetration, suggesting a potential niche for 4-HO-pyr-T in peripheral receptor studies .
Comparative Analysis with Related Tryptamines
Structural Analogues
| Compound | Substitution Pattern | Psychoactivity |
|---|---|---|
| Psilocin | 4-OH, N,N-dimethyl | High |
| 4-HT | 4-OH, unsubstituted amine | None |
| 4-HO-pyr-T | 4-OH, N-pyrrolidine | None |
The table highlights how N-alkylation modulates activity: dimethyl groups (psilocin) enhance 5-HT₂A affinity, while bulkier pyrrolidine (4-HO-pyr-T) abolishes it .
Metabolic Pathways
No studies have elucidated 4-HO-pyr-T’s metabolism. By analogy to psilocin, potential pathways include:
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O-glucuronidation: Hepatic conjugation of the 4-hydroxyl group.
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N-dealkylation: Cleavage of the pyrrolidine moiety by cytochrome P450 enzymes .
Research Challenges and Future Directions
Knowledge Gaps
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